molecular formula C16H23N3O4 B1326859 {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid CAS No. 1142205-29-5

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid

Cat. No.: B1326859
CAS No.: 1142205-29-5
M. Wt: 321.37 g/mol
InChI Key: GAPYBWBEYPSKGF-UHFFFAOYSA-N
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Description

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of certain antidepressants and can affect mood and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-17-7-9-18(10-8-17)15(20)11-19(12-16(21)22)13-3-5-14(23-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYBWBEYPSKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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